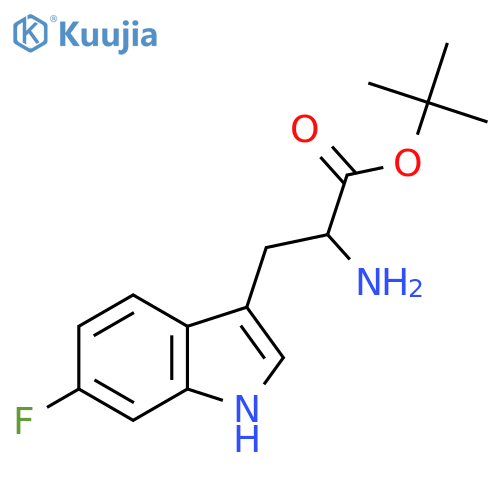

Cas no 1922860-74-9 (tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate)

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

- AKOS026740585

- EN300-19457826

- 1922860-74-9

-

- インチ: 1S/C15H19FN2O2/c1-15(2,3)20-14(19)12(17)6-9-8-18-13-7-10(16)4-5-11(9)13/h4-5,7-8,12,18H,6,17H2,1-3H3

- InChIKey: BRSWOZHQTOAACR-UHFFFAOYSA-N

- SMILES: FC1C=CC2=C(C=1)NC=C2CC(C(=O)OC(C)(C)C)N

計算された属性

- 精确分子量: 278.14305602g/mol

- 同位素质量: 278.14305602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 20

- 回転可能化学結合数: 5

- 複雑さ: 356

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.1Ų

- XLogP3: 2.8

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19457826-0.05g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 0.05g |

$455.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-0.25g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 0.25g |

$498.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-5.0g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 5g |

$1945.0 | 2023-05-24 | ||

| Enamine | EN300-19457826-10g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 10g |

$2331.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-5g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 5g |

$1572.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-0.5g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 0.5g |

$520.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-10.0g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 10g |

$2884.0 | 2023-05-24 | ||

| Enamine | EN300-19457826-2.5g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 2.5g |

$1063.0 | 2023-09-17 | ||

| Enamine | EN300-19457826-1.0g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 1g |

$671.0 | 2023-05-24 | ||

| Enamine | EN300-19457826-0.1g |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

1922860-74-9 | 0.1g |

$476.0 | 2023-09-17 |

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoateに関する追加情報

tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (CAS No. 1922860-74-9)

The compound tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (CAS No. 1922860-74-9) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a fluorinated indole moiety. The combination of these functional groups makes it a versatile molecule with potential for use in drug design, particularly in the development of bioactive compounds targeting specific biological pathways.

Recent studies have highlighted the importance of indole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The presence of the fluorine atom at the 6-position of the indole ring in this compound introduces additional electronic and steric effects, which can enhance its binding affinity to target molecules. This makes tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate a promising candidate for further exploration in drug discovery programs.

One of the key features of this compound is its amino group, which can participate in hydrogen bonding and other non-covalent interactions critical for molecular recognition. The tert-butyl ester group provides stability to the molecule and may influence its pharmacokinetic properties, such as absorption and metabolism. These characteristics make it suitable for use as a building block in the synthesis of more complex molecules with enhanced biological activity.

From a synthetic perspective, tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, or enzymatic synthesis. The choice of synthetic route depends on the availability of starting materials and the desired scale of production. Researchers have demonstrated that this compound can be efficiently synthesized using microwave-assisted techniques, which offer advantages in terms of reaction time and yield compared to traditional methods.

In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, studies have indicated that it may modulate the activity of kinases or proteases, making it a valuable tool for investigating disease mechanisms and developing therapeutic interventions. Its ability to penetrate cellular membranes and interact with intracellular targets further underscores its potential utility in drug development.

Moreover, the presence of the fluorine atom at the indole ring introduces unique electronic properties that can be exploited in medicinal chemistry. Fluorine substitution often enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. This makes tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate an attractive scaffold for further modification and optimization.

Looking ahead, ongoing research is focused on understanding the full scope of biological activities associated with this compound. Collaborative efforts between chemists and biologists are expected to uncover new applications for tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yli propanoate, particularly in areas such as oncology, neurodegenerative diseases, and infectious diseases. Its modular structure allows for easy functionalization, enabling researchers to explore a wide range of chemical space while maintaining core structural features that contribute to its bioactivity.

In conclusion, tert-butyl 2-amino-3-(6-fluoro-1H-indol - yl)propanoate (CAS No. 1922860 -74 -9) represents a valuable addition to the arsenal of tools available for drug discovery and development. Its unique combination of functional groups and structural features positions it as a promising candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

1922860-74-9 (tert-butyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate) Related Products

- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)

- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)

- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)

- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)

- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)

- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)